3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid

Medicinal Chemistry Positional Isomerism HIPK2 Inhibition

This is the specific 6-carboxylic acid regioisomer (CAS 1260664-03-6)—the authenticated core scaffold for HIPK2 inhibitor programs (EP 4291183 A1) targeting kidney fibrosis. The 2- and 4-carboxylic acid isomers (CAS 1823367-89-0; 1448336-34-2) share identical molecular formula (C9H9NO3, MW 179.17) but cannot substitute: only the 6-position delivers the correct spatial geometry for HIPK2 ATP-binding pocket engagement. Also essential for aminomethyl-substituted CNS therapeutics. Solid off-white powder; ambient shipping. Verify isomer identity by HPLC/NMR against authentic standard—positional isomer substitution compromises synthetic fidelity and biological activity.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 1260664-03-6
Cat. No. B1402663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
CAS1260664-03-6
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CC2=C(N=CC(=C2)C(=O)O)OC1
InChIInChI=1S/C9H9NO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)
InChIKeyAECRHVMMLYHHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid CAS 1260664-03-6 for Research and Development


3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid (CAS 1260664-03-6) is a heterocyclic organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It belongs to the class of dihydropyrano[2,3-b]pyridines and features a fused pyridine and pyran ring system. The compound possesses a single carboxylic acid functional group at the 6-position of the pyridine ring, which provides a versatile site for further chemical modifications. As a valuable small molecule scaffold , it serves as a key intermediate in medicinal chemistry and pharmaceutical research, particularly for the construction of biologically active compounds targeting central nervous system disorders and kinase inhibition [1]. Its unique scaffold position (6-carboxylic acid regioisomer) distinguishes it from other positional isomers within the dihydropyrano[2,3-b]pyridine family .

Why 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid Cannot Be Substituted with Generic Alternatives


Generic substitution fails because positional isomerism within the dihydropyrano[2,3-b]pyridine scaffold yields compounds with profoundly different properties and applications. The position of the carboxylic acid group—whether at the 2-, 4-, or 6-position of the pyridine ring—dictates the compound's electronic distribution, hydrogen-bonding capabilities, and steric accessibility for further derivatization [1]. While 3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid (CAS 1823367-89-0) and 3,4-dihydro-2H-pyrano[2,3-b]pyridine-4-carboxylic acid (CAS 1448336-34-2) share the identical molecular formula (C9H9NO3) and molecular weight (179.17 g/mol) , they exhibit distinct reactivity profiles and cannot serve as interchangeable building blocks in synthetic pathways. The 6-carboxylic acid regioisomer represents a specific scaffold geometry that aligns with particular binding pockets in biological targets, as evidenced by its involvement in patent-protected therapeutic programs [2]. Substituting one positional isomer for another would alter the spatial orientation of the carboxylic acid moiety, potentially disrupting molecular recognition, pharmacokinetic properties, or downstream synthetic transformations, thereby compromising the integrity of a research program or manufacturing process.

Quantitative Differentiation of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid from Positional Isomers and Analogs


Positional Isomer Comparison: 6-Carboxylic Acid Regioisomer as a Distinct Scaffold in Patent-Protected Therapeutic Programs

The 6-carboxylic acid regioisomer (CAS 1260664-03-6) is the specific scaffold utilized in patent-protected oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of HIPK2 for treating kidney fibrosis [1]. In contrast, the 2-carboxylic acid (CAS 1823367-89-0) and 4-carboxylic acid (CAS 1448336-34-2) positional isomers are not cited in this patent family, indicating that the 6-position carboxylic acid provides a unique geometric and electronic configuration essential for HIPK2 inhibitory activity.

Medicinal Chemistry Positional Isomerism HIPK2 Inhibition Patent Analysis

Scaffold Comparison: 6-Carboxylic Acid as a Versatile Intermediate for Aminomethyl-Substituted Dihydropyrano[2,3-b]pyridines

The 6-carboxylic acid functional group on the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold provides a critical anchor point for generating aminomethyl-substituted derivatives, which have been patented for the treatment of central nervous system disorders [1]. The 4-carboxylic acid derivatives of this scaffold class are specifically noted for aldose reductase inhibitory activity [1], establishing a distinct structure-activity relationship for each regioisomer. The 6-carboxylic acid regioisomer, with its para-like positioning relative to the pyran oxygen, offers different electronic and steric properties compared to the 4-carboxylic acid isomer, which is positioned ortho-like to the pyran oxygen and directly influences aldose reductase binding.

Medicinal Chemistry CNS Disorders Aldose Reductase Inhibition Scaffold Analysis

Comparative Physicochemical and Analytical Differentiation: 6-Carboxylic Acid Regioisomer vs. 2-Carboxylic Acid and 4-Carboxylic Acid Isomers

The 6-carboxylic acid regioisomer (CAS 1260664-03-6) is analytically and physically distinct from its 2-carboxylic acid (CAS 1823367-89-0) and 4-carboxylic acid (CAS 1448336-34-2) positional isomers . While all three compounds share the identical molecular formula (C9H9NO3) and molecular weight (179.17 g/mol), they possess different CAS numbers, SMILES strings, and physical properties . The 6-carboxylic acid regioisomer is a solid at room temperature , whereas the physical states of the 2- and 4-carboxylic acid isomers are not consistently reported, indicating potential differences in crystallinity and handling properties. These analytical distinctions necessitate specific quality control measures, including HPLC retention time verification against authentic reference standards, to ensure the correct regioisomer is procured and utilized.

Analytical Chemistry Quality Control Regioisomer Differentiation Procurement Specification

Scaffold Comparison: Dihydropyrano[2,3-b]pyridine Core as a Privileged Structure for Kinase Inhibition and CNS Targeting

The dihydropyrano[2,3-b]pyridine core structure is recognized as a privileged scaffold for developing kinase inhibitors and neuroactive agents [1]. This scaffold is specifically utilized in oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of homeodomain interacting protein kinase 2 (HIPK2) for treating kidney fibrosis [2], and is also implicated in the development of potassium channel antagonists [3]. The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core provides a rigid, planar, and hydrogen-bond-capable framework that effectively engages the ATP-binding pockets of kinases. The 6-carboxylic acid derivative serves as a key intermediate for constructing more complex molecules within this therapeutically relevant chemical space, offering a defined synthetic entry point to this privileged scaffold class.

Kinase Inhibition CNS Drug Discovery Privileged Scaffold HIPK2

Optimal Research and Industrial Application Scenarios for 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid CAS 1260664-03-6


Synthesis of HIPK2 Inhibitors for Kidney Fibrosis Research

The 6-carboxylic acid regioisomer is the specific core scaffold employed in the synthesis of oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of HIPK2 for the treatment of kidney fibrosis, as documented in EP 4291183 A1 [1]. Researchers engaged in HIPK2 inhibitor development or kidney fibrosis drug discovery should utilize this specific regioisomer to ensure fidelity to the patented synthetic routes and to maintain the structural features required for HIPK2 binding. Procurement of the 2- or 4-carboxylic acid isomers would yield different final compounds with potentially diminished or absent HIPK2 inhibitory activity.

Development of Aminomethyl-Substituted CNS Therapeutics

The 6-carboxylic acid derivative serves as a critical intermediate for the synthesis of aminomethyl-substituted dihydropyrano[2,3-b]pyridines, a compound class patented for the treatment of central nervous system disorders [2]. The 6-position carboxylic acid provides the necessary functional handle for introducing aminomethyl groups at specific positions on the scaffold, enabling the exploration of structure-activity relationships for CNS targets. Researchers should select this regioisomer over the 4-carboxylic acid isomer, which is documented for aldose reductase inhibition and may lead to different biological outcomes [2].

Construction of Kinase-Focused Compound Libraries

The dihydropyrano[2,3-b]pyridine scaffold is recognized as a privileged structure for kinase inhibitor development [3]. The 6-carboxylic acid derivative provides a versatile synthetic entry point for constructing diverse compound libraries targeting the ATP-binding pockets of kinases. Its solid physical form facilitates accurate weighing and handling in parallel synthesis workflows. The carboxylic acid group enables a wide range of chemical transformations, including amide bond formation, esterification, and reduction, allowing for rapid exploration of chemical space around the kinase-binding scaffold.

Quality Control and Analytical Reference Standard for Regioisomer Verification

Due to the existence of positional isomers with identical molecular formulas and molecular weights (2-carboxylic acid, CAS 1823367-89-0; 4-carboxylic acid, CAS 1448336-34-2) , the 6-carboxylic acid compound serves as an essential analytical reference standard for verifying the identity of synthesized or procured materials. Analytical laboratories should utilize authentic samples of CAS 1260664-03-6 to establish HPLC retention times, NMR spectra, and other analytical fingerprints to confirm the correct regioisomer is being used in research or manufacturing processes.

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